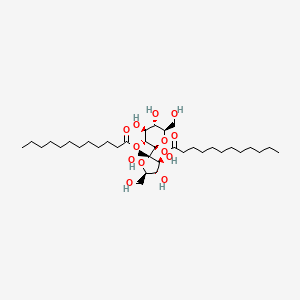
Diiodothulium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diiodothulium is a chemical compound composed of thulium and iodine Thulium is a rare earth element, and its compounds are known for their unique properties and applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diiodothulium typically involves the reaction of thulium metal with iodine. This can be achieved through direct combination under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as: [ \text{Tm} + \text{I}_2 \rightarrow \text{TmI}_2 ]
Industrial Production Methods: Industrial production of this compound may involve more sophisticated techniques to ensure purity and yield. Methods such as chemical vapor deposition or high-temperature solid-state reactions can be employed. These methods allow for the precise control of reaction parameters, leading to high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Diiodothulium can undergo several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where iodine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or halogens under controlled conditions.
Reduction: Reducing agents such as hydrogen or lithium aluminum hydride can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thulium triiodide, while substitution reactions can produce a variety of thulium-ligand complexes.
Applications De Recherche Scientifique
Diiodothulium has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other thulium compounds.
Medicine: Research into its use in targeted drug delivery systems.
Industry: Applications in materials science, particularly in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which diiodothulium exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through coordination chemistry, forming complexes with biomolecules. In materials science, its unique electronic properties can be exploited to develop new materials with desirable characteristics.
Comparaison Avec Des Composés Similaires
Diiodoterbium: Another rare earth diiodide with similar properties.
Diiodoytterbium: Shares some chemical characteristics with diiodothulium.
Uniqueness: this compound is unique due to the specific properties imparted by thulium. These properties include its electronic configuration and the resulting magnetic and optical characteristics, which can be distinct from those of other rare earth diiodides.
Propriétés
IUPAC Name |
diiodothulium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Tm/h2*1H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGRJQVPUOEAEU-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I[Tm]I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Tm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40411818 |
Source


|
| Record name | Diiodothulium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.7432 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60864-26-8 |
Source


|
| Record name | Diiodothulium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thulium(II) iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1599866.png)



![1-methoxy-2-[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1599872.png)




![Methyl 5-[bis(2-methoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate](/img/structure/B1599883.png)


![4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1599887.png)
